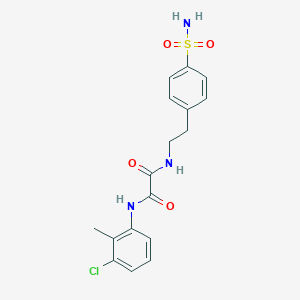

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as CMPO, is a chemical compound that has been widely used in scientific research. CMPO is a type of oxalamide that has shown promising results in various applications, including as a chelating agent, an extractant, and a ligand for metal ions.

Scientific Research Applications

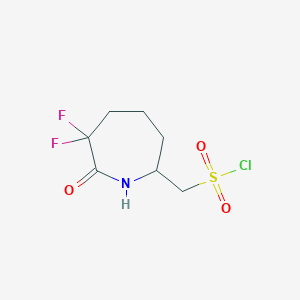

Synthesis and Chemical Properties

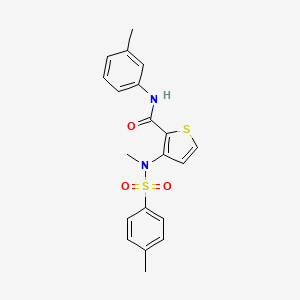

Synthesis Methodology : A novel synthetic approach for oxalamides, including compounds like N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, involves acid-catalyzed rearrangement of oxirane derivatives. This method is simple, efficient, and yields a variety of oxalamides, indicating a broad applicability in synthesizing such compounds (Mamedov et al., 2016).

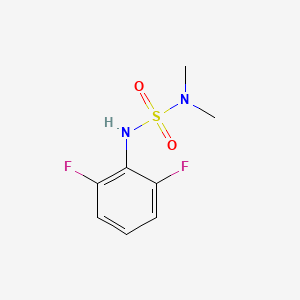

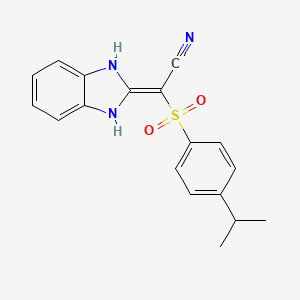

Molecular Structure Analysis : Studies have analyzed the molecular structure of oxalamide compounds, which is critical for understanding their chemical properties and potential applications. The angles and bonds within these molecules have been extensively characterized, providing insights into their chemical behavior (Wang et al., 2016).

Applications in Catalysis

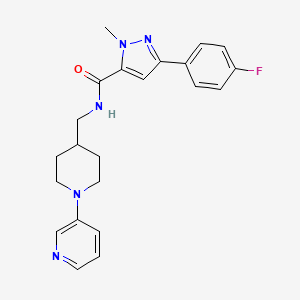

- Catalytic Reactions : Oxalamides, such as the compound , have been used as ligands in catalytic reactions. Their unique molecular structure makes them effective in facilitating various chemical transformations, indicating potential uses in industrial and synthetic chemistry (Chen et al., 2023).

Material Science and Coordination Chemistry

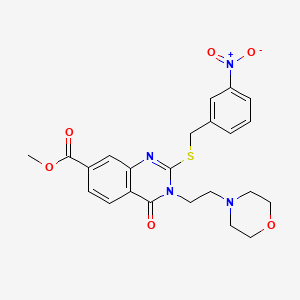

Coordination Polymers : Research has explored the use of oxalamide compounds in the formation of coordination polymers. These materials have potential applications in fields like material science and nanotechnology, where the formation of complex structures at the molecular level is crucial (Lee et al., 2022).

Supramolecular Assembly : The ability of oxalamide derivatives to form helical supramolecular structures has been documented. This property is significant for developing advanced materials with specific molecular architectures (González-González et al., 2013).

Pharmaceutical Research

- Cytotoxicity and Anticancer Potential : Certain oxalamide compounds have shown cytotoxic activity against tumor cells in vitro. This suggests a potential for further research into their use as anticancer agents, although direct studies on N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide are not available (Durgun et al., 2016).

properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c1-11-14(18)3-2-4-15(11)21-17(23)16(22)20-10-9-12-5-7-13(8-6-12)26(19,24)25/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRXLTRFFRYHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclopropanecarboxamide](/img/structure/B2444639.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2444643.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2444644.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2444647.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2444648.png)

![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2444649.png)

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2444652.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2444656.png)